1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine is a chemical compound characterized by a guanidine moiety attached to a phenyl group, which is further substituted with a 4-methylpiperazine ring. Its molecular formula is C₁₃H₁₈N₄, and it has the CAS number 219132-76-0. This compound is primarily of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties.
1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine falls under the category of organic compounds, specifically amines and guanidines. It is often classified as a pharmaceutical intermediate due to its potential applications in drug development.
The synthesis of 1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with cyanamide under acidic conditions. This reaction proceeds through the formation of an intermediate that cyclizes to yield the final guanidine derivative.
The reaction conditions are crucial for optimizing yield and purity. The synthesis may utilize continuous flow reactors to enhance efficiency. Key parameters include temperature, pressure, and the concentration of reagents, which must be carefully controlled to facilitate the desired reaction pathway and minimize side reactions.
The molecular structure of 1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine consists of a central guanidine group (–C(=NH)–NH–C(=NH)–) linked to a phenyl ring that is substituted with a 4-methylpiperazine moiety. The piperazine ring adds steric bulk and may influence the compound's interactions with biological targets.
1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit certain enzymes involved in inflammatory pathways or modulate receptor activity, which could lead to therapeutic effects in various conditions. The precise molecular targets are still under investigation but may include receptors associated with cancer progression or inflammation .
The compound is typically a white solid with a melting point ranging from 224.8 °C to 227.4 °C. Its solubility profile and stability under various conditions are important for its application in pharmaceuticals.
Key chemical properties include:
These properties are critical for determining the suitability of the compound in various applications, particularly in drug formulation and development .
1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine has several scientific applications:
The foundational synthesis of 1-(4-(4-methylpiperazin-1-yl)phenyl)guanidine (CAS: 219132-76-0) relies on efficient formation of the piperazine-phenyl bond. This is typically achieved via aromatic nucleophilic substitution (SNAr) between 1-fluoro-4-nitrobenzene and N-methylpiperazine under mild basic conditions (e.g., K₂CO₃ in DMF at 80°C). The electron-withdrawing nitro group activates the aryl ring for displacement, yielding 1-(4-nitrophenyl)-4-methylpiperazine. Subsequent reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C) furnishes the aniline precursor critical for guanidine installation [3] . Microwave-assisted SNAr protocols reduce reaction times from hours to minutes while maintaining yields >85% by enhancing reaction kinetics and suppressing side products like bis-alkylated species .
Table 1: Key Synthetic Methods for Piperazine-Phenyl Intermediate
Starting Materials | Conditions | Catalyst/Base | Yield (%) |
---|---|---|---|
1-Fluoro-4-nitrobenzene + N-methylpiperazine | DMF, 80°C, 6h | K₂CO₃ | 78 |
1-Fluoro-4-nitrobenzene + N-methylpiperazine | DMF, microwave, 150°C, 20min | Cs₂CO₃ | 92 |
The aniline intermediate undergoes guanidinylation using cyanamide derivatives under Brønsted acid catalysis. In optimized protocols, the aniline reacts with N,N-di-Boc-protected cyanamide in ethanol with trifluoroacetic acid (TFA) at 60°C for 12 hours. Acidic conditions both activate the aniline nitrogen for nucleophilic attack and facilitate deprotection, directly yielding the free guanidine. This method circumvents isolation of unstable isothiourea intermediates and achieves >90% conversion [4] [5]. Alternative routes employing carbodiimides (e.g., DCC) or pyrazole-carboximidamides suffer from lower atom economy or require stoichiometric metal catalysts [4].
Continuous flow technology significantly improves the synthesis of thermally sensitive intermediates. For example, the reduction of the nitro intermediate (1-(4-nitrophenyl)-4-methylpiperazine) in a microfluidic reactor with H₂ (5 bar) and Pt/C catalyst achieves quantitative conversion in <10 minutes residence time, compared to 6–12 hours in batch reactors. Flow systems also enable precise control of exothermic guanidinylation steps, minimizing decomposition and improving overall yield to 82% versus 68% in batch mode [2] .
The N-methylpiperazine moiety serves as a versatile handle for diversification:
The guanidine group’s pKₐ (13.5 in water) governs nucleophilicity and metal-coordination capacity. N-Aryl substitutions significantly modulate basicity:
Guanidine Substituent | pKₐ | Nucleophilicity (k_rel) |
---|---|---|
None (parent compound) | 13.5 | 1.00 |
p-NO₂-C₆H₄ | 10.1 | 0.22 |
p-OCH₃-C₆H₄ | 14.2 | 1.87 |
The guanidine group enables directed derivatization for specific biological applications:
Table 3: Bioactive Derivatives of 1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine
Derivative Class | Synthetic Route | Primary Bioactivity | Key Metric |
---|---|---|---|
6-Arylpyrimidine conjugates | EDC coupling | Antitrypanosomal | IC₅₀: 0.13 µM |
Purine-2,8-diamines | Nucleophilic displacement | EGFR inhibition (HCC827 cells) | IC₅₀: 9.26 nM |
Rhodamine conjugates | Thiourea formation | HPLC fluorogenic detection | LOD: 5 nM |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: